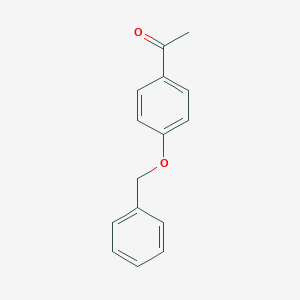

4'-Benzyloxyacetophenone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYMYZJJFMPDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288622 | |

| Record name | 4'-Benzyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54696-05-8 | |

| Record name | 4-Benzyloxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54696-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 56945 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054696058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54696-05-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Benzyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(Benzyloxy)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4'-Benzyloxyacetophenone from 4-Hydroxyacetophenone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-benzyloxyacetophenone, a valuable intermediate in pharmaceutical and fine chemical manufacturing. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for this transformation. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and offers insights into process optimization, troubleshooting, and product characterization. Designed for researchers, chemists, and drug development professionals, this guide combines theoretical principles with practical, actionable methodologies to ensure a successful and efficient synthesis.

Introduction and Strategic Importance

This compound serves as a critical building block in organic synthesis, notably in the preparation of flavonoids, chalcones, and other biologically active molecules. Its structure combines a protected phenolic hydroxyl group with a reactive ketone moiety, allowing for sequential and regioselective chemical modifications.

The most direct and efficient route to this compound is the O-alkylation of 4-hydroxyacetophenone with a benzyl halide. This reaction is a classic example of the Williamson ether synthesis, first developed in the 1850s and still prized for its reliability and broad scope.[1][2] The synthesis proceeds by deprotonating the weakly acidic phenolic hydroxyl group of 4-hydroxyacetophenone to form a potent phenoxide nucleophile, which then displaces a halide from benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of this compound from 4-hydroxyacetophenone and benzyl bromide is a quintessential SN2 reaction.[1][3] Understanding the mechanism is paramount for optimizing conditions and troubleshooting potential issues.

Pillar 1: Deprotonation and Nucleophile Formation The reaction is initiated by a base, which deprotonates the phenolic hydroxyl group of 4-hydroxyacetophenone (pKa ≈ 8.05).[4] While strong bases like sodium hydride can be used, milder inorganic bases such as potassium carbonate (K₂CO₃) are often preferred for their ease of handling, lower cost, and sufficient basicity to generate the required phenoxide nucleophile in situ.[1][3][5]

Pillar 2: The SN2 Displacement The resulting phenoxide ion is an excellent nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide. Benzyl bromide is an ideal substrate for this reaction because it is a primary halide, which readily undergoes SN2 reactions with minimal competing elimination (E2) side reactions.[6][7] The reaction proceeds via a concerted mechanism where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[1][6]

Pillar 3: The Role of the Solvent The choice of solvent is critical. Polar aprotic solvents like acetone, N,N-dimethylformamide (DMF), or acetonitrile are highly effective as they can solvate the potassium cation without strongly solvating (and thus deactivating) the phenoxide nucleophile.[1][8] This leaves the nucleophile "bare" and highly reactive, accelerating the rate of the SN2 reaction.

Reaction Mechanism Diagram

Caption: SN2 mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to these steps, particularly regarding anhydrous conditions and safety precautions, is crucial for success.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Properties |

| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 13.6 g | 100 | White solid, M.P. 132-135 °C[4][9] |

| Benzyl Bromide | C₇H₇Br | 171.03 | 11.8 mL (17.1 g) | 100 | Colorless liquid, Lachrymator[10] |

| Potassium Carbonate | K₂CO₃ | 138.21 | 27.6 g | 200 | White solid, hygroscopic |

| Acetone | C₃H₆O | 58.08 | 200 mL | - | Anhydrous, polar aprotic solvent |

Equipment

-

500 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the 500 mL round-bottom flask with a magnetic stir bar and fit it with a reflux condenser. Ensure all glassware is dry.

-

Charging Reagents: To the flask, add 4-hydroxyacetophenone (13.6 g, 100 mmol), anhydrous potassium carbonate (27.6 g, 200 mmol), and acetone (200 mL).

-

Causality Note: Using a two-fold excess of potassium carbonate ensures complete deprotonation of the phenol and neutralizes the HBr byproduct that could form from moisture.[11]

-

-

Initiation: Begin stirring the suspension. Add benzyl bromide (11.8 mL, 100 mmol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) using a heating mantle. Maintain a gentle reflux for 7-8 hours.[11]

-

Process Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent. The disappearance of the 4-hydroxyacetophenone spot (which is more polar) and the appearance of a new, less polar product spot indicates reaction progression.

-

-

Work-up and Isolation: a. After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. b. Filter the solid inorganic salts (K₂CO₃ and KBr) using a Buchner funnel. Wash the solids with a small amount of fresh acetone to recover any trapped product. c. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as an off-white or pale-yellow solid.

Purification by Recrystallization

-

Transfer the crude solid to a beaker.

-

Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the white, crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

The expected yield of pure this compound is typically in the range of 85-95%. The melting point should be sharp, around 92-93°C.[11]

Product Characterization

Validation of the final product's identity and purity is essential.

| Analysis | Expected Result |

| Appearance | White to cream crystalline powder[14] |

| Melting Point | 91-94 °C[11][14] |

| FTIR (cm⁻¹) | Absence of broad O-H stretch (~3300 cm⁻¹). Presence of C=O stretch (~1680 cm⁻¹), aromatic C=C stretches (~1600, 1500 cm⁻¹), and C-O-C ether stretch (~1250, 1040 cm⁻¹). |

| ¹H NMR (CDCl₃, ppm) | δ ~7.9 (d, 2H, Ar-H ortho to C=O), δ ~7.4 (m, 5H, Ph-CH₂), δ ~7.0 (d, 2H, Ar-H ortho to O-CH₂), δ ~5.1 (s, 2H, O-CH₂), δ ~2.5 (s, 3H, CO-CH₃). |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Wet reagents or solvent. 2. Insufficient base. 3. Low reaction temperature. | 1. Use anhydrous K₂CO₃ and solvent. 2. Ensure a 1.5-2x molar excess of base. 3. Ensure the mixture is actively refluxing. |

| Low Yield | 1. Incomplete reaction. 2. Loss of product during work-up. | 1. Increase reflux time; monitor by TLC until starting material is consumed. 2. Minimize transfer steps; ensure filter cake is washed thoroughly. |

| Oily or Impure Product | 1. Presence of unreacted benzyl bromide. 2. Incomplete crystallization. | 1. Ensure stoichiometric amounts are used; crude product can be washed with cold hexane to remove residual benzyl bromide. 2. Ensure complete dissolution in hot solvent and slow cooling during recrystallization. |

Optimization Note: For industrial applications or difficult substrates, the use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction rate, especially if using less ideal solvent systems.[15][16][17]

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis and analysis of this compound.

Conclusion

The Williamson ether synthesis remains a highly effective and reliable method for producing this compound from 4-hydroxyacetophenone. By understanding the SN2 mechanism and carefully controlling reaction parameters such as solvent choice, base stoichiometry, and temperature, researchers can consistently achieve high yields of a pure product. Adherence to stringent safety protocols, particularly when handling benzyl bromide, is non-negotiable. This guide provides the foundational knowledge and a validated protocol to empower scientists in their synthetic endeavors, enabling the efficient production of this key chemical intermediate.

References

-

Filo. (2023-10-07). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. 5

-

Common Organic Chemistry. Benzyl Bromide. 10

-

Wikipedia. Williamson ether synthesis. 1

-

Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. 3

-

ChemicalBook. 4'-Hydroxyacetophenon | 99-93-4. 4

-

BYJU'S. Williamson Ether Synthesis reaction. 8

-

PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. 18

-

NOAA. benzyl bromide - Report | CAMEO Chemicals. 19

-

Inchem.org. ICSC 1225 - BENZYL BROMIDE. 12

-

NJ.gov. BENZYL BROMIDE HAZARD SUMMARY. 13

-

Sigma-Aldrich. SAFETY DATA SHEET - Benzyl bromide. 20

-

Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. 6

-

Cambridge University Press. Williamson Ether Synthesis. 21

-

Chemistry LibreTexts. (2020-05-30). 15.3: The Williamson Ether Synthesis. 7

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. 22

-

Journal of Emerging Technologies and Innovative Research. Contribution of phase transfer catalyst to green chemistry: A review. 15

-

Suzhou Senfeida Chemical Co., Ltd. This compound. 14

-

ChemicalBook. 4'-Hydroxyacetophenone | 99-93-4. 9

-

Benchchem. Synthesis of 4-(Hexyloxy)benzaldehyde via Williamson Ether Synthesis: An Application Note and Protocol. 23

-

PrepChem.com. Synthesis of 4'-(Benzyloxy)-acetophenone. 11

-

Organic Chemistry Portal. Industrial Phase-Transfer Catalysis. 16

-

Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. 24

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 4. 4'-Hydroxyacetophenon | 99-93-4 [m.chemicalbook.com]

- 5. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. 4'-Hydroxyacetophenone | 99-93-4 [chemicalbook.com]

- 10. Benzyl Bromide [commonorganicchemistry.com]

- 11. prepchem.com [prepchem.com]

- 12. ICSC 1225 - BENZYL BROMIDE [inchem.org]

- 13. nj.gov [nj.gov]

- 14. sfdchem.com [sfdchem.com]

- 15. jetir.org [jetir.org]

- 16. phasetransfer.com [phasetransfer.com]

- 17. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

- 18. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 22. spectrabase.com [spectrabase.com]

- 23. benchchem.com [benchchem.com]

- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

synthesis of 4'-benzyloxyacetophenone via Williamson ether synthesis

An In-depth Technical Guide to the Synthesis of 4'-Benzyloxyacetophenone via Williamson Ether Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] The document details the Williamson ether synthesis, the primary method for this transformation, covering its underlying mechanistic principles, a detailed step-by-step experimental protocol, and strategies for process optimization. Authored for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring a deep and practical understanding of the process from reagent selection to final product characterization and safety.

Introduction: Strategic Importance of this compound

This compound is a key aromatic ketone building block, frequently employed as a precursor in the synthesis of a wide array of pharmacologically significant molecules, including flavonoids, chalcones, and inhibitors of various protein targets.[3] The benzyloxy group serves as a robust and versatile protecting group for the phenolic hydroxyl, stable under numerous reaction conditions but readily removable through catalytic hydrogenation. This allows for selective chemical manipulation at other sites within a multi-step synthesis.

The most reliable and widely adopted method for preparing this compound is the Williamson ether synthesis, a classic organic reaction that forms an ether from an organohalide and a deprotonated alcohol.[4][5][6] This guide will focus on the reaction between 4-hydroxyacetophenone and a benzyl halide, providing the scientific and practical foundation necessary for its successful implementation in a laboratory setting.

Reaction Mechanism and Scientific Principles

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[4][7][8] This pathway involves two key mechanistic steps when synthesizing this compound.

Step 1: Deprotonation of 4-Hydroxyacetophenone The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxyacetophenone. Phenols are weakly acidic, and a base is required to generate the more potent nucleophile, the corresponding phenoxide ion. For this synthesis, a moderately strong base like anhydrous potassium carbonate (K(_2)CO(_3)) is highly effective and commonly used.[7][9][10] The carbonate ion abstracts the acidic proton from the hydroxyl group, forming the potassium 4-acetylphenoxide salt.

Step 2: Nucleophilic Attack on the Benzyl Halide The newly formed phenoxide ion acts as the nucleophile, executing a backside attack on the electrophilic benzylic carbon of the alkylating agent, typically benzyl bromide or benzyl chloride.[4][8] This concerted step, characteristic of an S(_N)2 reaction, involves the simultaneous formation of the C-O ether bond and the cleavage of the carbon-halogen bond.[5] The halide ion is displaced as the leaving group.

The use of a primary halide like benzyl bromide is critical for the success of this reaction, as it strongly favors the S(_N)2 pathway and minimizes the potential for competing E2 elimination side reactions that can occur with secondary or tertiary halides.[4][7][8]

Causality of Reagent Selection:

-

Substrate : 4-Hydroxyacetophenone provides the foundational structure and the nucleophilic precursor (phenolic hydroxyl).

-

Alkylating Agent : Benzyl bromide is preferred over benzyl chloride because bromide is a better leaving group than chloride, leading to faster reaction rates.[11]

-

Base : Anhydrous potassium carbonate is an ideal choice. It is strong enough to deprotonate the phenol but not so strong as to promote unwanted side reactions. Its insolubility in solvents like acetone helps drive the reaction forward and makes its removal via simple filtration straightforward.[9]

-

Solvent : Polar aprotic solvents such as acetone or dimethylformamide (DMF) are optimal for S(_N)2 reactions.[7][10] They can solvate the cation (K

) but do not solvate the nucleophilic anion, leaving it "naked" and highly reactive. Acetone is often chosen for its effectiveness and lower boiling point, which simplifies removal during work-up.[9]

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and provides a reliable method for the synthesis of this compound.[9]

Reagent and Equipment Data

| Compound | Formula | MW ( g/mol ) | CAS RN | Key Properties |

| 4-Hydroxyacetophenone | C(_8)H(_8)O(_2) | 136.15 | 99-93-4 | White solid, m.p. 109-111 °C |

| Benzyl Bromide | C(_7)H(_7)Br | 171.03 | 100-39-0 | Lachrymator, liquid, b.p. 198-199 °C |

| Potassium Carbonate | K(_2)CO(_3) | 138.21 | 584-08-7 | Anhydrous, white solid, hygroscopic |

| Acetone | C(_3)H(_6)O | 58.08 | 67-64-1 | Flammable liquid, b.p. 56 °C |

Equipment : Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Buchner funnel, filter flask, rotary evaporator, recrystallization glassware, TLC plates and chamber.

Step-by-Step Synthesis Workflow

-

Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxyacetophenone (13.6 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and 200 mL of acetone.[9]

-

Addition of Alkylating Agent : To the stirred suspension, add benzyl bromide (17.1 g, 11.9 mL, 0.1 mol).

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for approximately 7-8 hours.[9]

-

Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the 4-hydroxyacetophenone spot indicates reaction completion.

-

Work-up and Isolation :

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts (K(_2)CO(_3) and KBr) using a Buchner funnel and wash the filter cake with a small amount of fresh acetone.

-

Combine the filtrate and washings and concentrate the solution using a rotary evaporator to remove the acetone. This will yield the crude product, often as an oily solid.[9]

-

-

Purification :

-

The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot acetone or ethanol and then add a non-polar solvent like diisopropyl ether or hexane until cloudiness persists.[12]

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified white crystals of this compound by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

-

Characterization :

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Process Optimization and Troubleshooting

| Parameter | Recommendation | Rationale & Potential Issues |

| Purity of Reagents | Use anhydrous K(_2)CO(_3) and solvent. | Moisture can hydrolyze benzyl bromide to benzyl alcohol, a potential impurity, and reduce the efficacy of the base. |

| Base Stoichiometry | Use at least 2 equivalents of K(_2)CO(_3). | One equivalent is consumed by the reaction, and an excess helps to ensure complete deprotonation and drive the reaction to completion. |

| Reaction Temperature | Maintain a steady reflux. | Insufficient temperature leads to slow or incomplete reaction. Overheating can cause solvent loss and potential side reactions. High-temperature methods using weaker alkylating agents have been developed for industrial applications but require different conditions.[4][13] |

| Solvent Choice | Acetone is effective; DMF can increase the rate. | The choice of solvent can significantly impact selectivity and reaction rate.[14] While DMF may be faster, its high boiling point makes it more difficult to remove. |

| Troubleshooting | Low Yield : Check for moisture, ensure sufficient reaction time, and verify base activity. O- vs. C-Alkylation : While O-alkylation is heavily favored for phenoxides, trace amounts of C-alkylation are possible. This is minimized by the solvent choice.[7][14] Impure Product : Unreacted starting materials or benzyl alcohol are common impurities. Efficient recrystallization is crucial for their removal. |

Safety and Hazard Management

All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Benzyl Bromide : This compound is a potent lachrymator (tear-inducing agent) and is corrosive and toxic.[15][16] Avoid inhalation of vapors and contact with skin and eyes.[16][17] It is also a combustible liquid.[15][18] Handle exclusively in a chemical fume hood. In case of fire, use CO(_2), dry chemical, or foam extinguishers.[15]

-

Potassium Carbonate : May cause skin and eye irritation.[19] Avoid creating dust.

-

Acetone : Highly flammable liquid. Keep away from ignition sources.

-

Waste Disposal : Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The Williamson ether synthesis is a robust and efficient method for the preparation of this compound. By understanding the S(_N)2 mechanism and the specific roles of each reagent and condition, researchers can reliably execute this synthesis. Careful attention to anhydrous conditions, proper stoichiometry, and controlled reflux are paramount for achieving high yields of a pure product. The protocol and insights provided in this guide offer a comprehensive framework for the successful laboratory-scale production of this important chemical intermediate.

References

-

PrepChem. (n.d.). Synthesis of 4'-(Benzyloxy)-acetophenone. PrepChem.com. Retrieved from [Link]

-

Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. J&K Scientific. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Unknown. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI. Retrieved from [Link]

-

Unknown. (n.d.). The Williamson ether synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. ResearchGate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4'-benzyloxy-2-bromoacetophenone. PrepChem.com. Retrieved from [Link]

-

Slideshare. (n.d.). Phase transfer catalysis. Slideshare. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Utah Tech University. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 4'-Benzyloxy-2'-methoxyacetophenone. SpectraBase. Retrieved from [Link]

-

Organic Syntheses. (n.d.). flavone. Organic Syntheses Procedure. Retrieved from [Link]

-

Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN101531597B - Novel synthesis method for 3-nitryl-4-benzyloxy-alpha-bromoacetophenone. Google Patents.

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Retrieved from [Link]

-

AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE - Proceedings. Retrieved from [Link]

-

Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. Retrieved from [Link]

- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone. Google Patents.

-

ResearchGate. (n.d.). 1 H-NMR spectrum for compound (4f). ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of compounds 4–17. Reagents and conditions: (i) Benzyl.... ResearchGate. Retrieved from [Link]

-

WIPO. (n.d.). WO/2018/068902 METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. WIPO. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Electro-conversion of cumene into acetophenone using boron-doped diamond electrodes Characterization data. Beilstein Journals. Retrieved from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). China this compound Manufacturers Suppliers Factory. Retrieved from [Link]

-

International Journal of Computational Engineering Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. The Royal Society of Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzalacetophenone. Organic Syntheses Procedure. Retrieved from [Link]

-

Mentis. (n.d.). Experiment 1: Synthesis of a Flavone. Retrieved from [Link]

Sources

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sfdchem.com [sfdchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. francis-press.com [francis-press.com]

- 12. prepchem.com [prepchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]

- 15. fishersci.com [fishersci.com]

- 16. westliberty.edu [westliberty.edu]

- 17. synquestlabs.com [synquestlabs.com]

- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 19. tcichemicals.com [tcichemicals.com]

4'-Benzyloxyacetophenone chemical properties and structure elucidation

An In-depth Technical Guide to 4'-Benzyloxyacetophenone: Properties, Synthesis, and Structure Elucidation

Introduction

This compound is a key aromatic ketone that serves as a versatile intermediate in the synthesis of a wide array of organic compounds.[1][2] Its structure, featuring a benzyl-protected phenolic hydroxyl group, makes it an essential building block in medicinal chemistry and materials science.[2] It is a precursor for synthesizing various pharmacologically active molecules, including flavonoids and chalcones, which are investigated for their anti-inflammatory, antioxidant, and anticancer properties.[2] Furthermore, it is utilized in the preparation of inhibitors for various proteins, such as hepatitis C virus polymerase and protein tyrosine phosphatase 1B.[3][4]

This guide provides an in-depth analysis of this compound, covering its physicochemical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, and a comprehensive approach to its structure elucidation using modern spectroscopic techniques. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and analytical interpretation.

Physicochemical and Structural Properties

This compound typically appears as a white to off-white crystalline solid.[3][5] It is characterized by its aromatic structure, which includes a benzyl ether functional group attached to an acetophenone moiety.[5] This structure renders it soluble in organic solvents like DMSO and methanol, with limited solubility in water.[3][5]

Table 1: Core Properties and Identifiers of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-[4-(phenylmethoxy)phenyl]ethanone | [5][6][7] |

| Synonyms | 4-Acetylphenyl benzyl ether, p-(Benzyloxy)acetophenone | [5] |

| CAS Number | 54696-05-8 | [6][8][9][10] |

| Molecular Formula | C₁₅H₁₄O₂ | [6][8][9][10] |

| Molecular Weight | 226.27 g/mol | [6][8][9][10] |

| Appearance | White to pale cream crystalline powder | [3][5][7] |

| Melting Point | 91-94 °C | [3][4][8][11] |

| Boiling Point | 378.6 ± 17.0 °C (Predicted) | [3][4][11] |

| Solubility | Soluble in DMSO (sparingly), Methanol (slightly) | [3][4] |

| InChI | 1S/C15H14O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | [5][8][10] |

| SMILES | CC(=O)c1ccc(cc1)OCc2ccccc2 | [7][10] |

Synthesis via Williamson Ether Synthesis

The most common and efficient method for preparing this compound is the Williamson ether synthesis.[12][13] This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[12] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which is highly effective for primary alkyl halides reacting with alkoxides.[13][14][15]

Principle and Rationale

The synthesis involves the reaction of 4'-hydroxyacetophenone with benzyl bromide. The phenolic hydroxyl group of 4'-hydroxyacetophenone is first deprotonated by a weak base, such as potassium carbonate, to form a phenoxide ion. This phenoxide acts as the nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. The bromide ion, being a good leaving group, is displaced, forming the ether linkage.

The choice of a primary alkyl halide (benzyl bromide) is crucial, as the SN2 mechanism is sensitive to steric hindrance.[14][15] Using secondary or tertiary alkyl halides would favor an E2 elimination reaction instead.[14][15]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[16]

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 4'-hydroxyacetophenone (13.6 g, 0.1 mol), benzyl bromide (17.1 g, 0.1 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol).

-

Solvent Addition: Add 200 mL of acetone to the flask. Acetone serves as a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (K⁺) but not the nucleophilic anion, thus enhancing its reactivity.

-

Reaction: Stir the mixture and heat it to reflux. Maintain the reflux for approximately 7 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts (potassium carbonate and potassium bromide) and wash the solid residue with a small amount of fresh acetone.

-

Isolation: Combine the filtrates and concentrate the solution using a rotary evaporator to remove the acetone. This will yield the crude product.

-

Purification: The crude product can be purified by Kugelrohr distillation (130-140°C, 0.1 mm Hg) or by recrystallization from a suitable solvent like acetone to yield the final product as a white solid.[16] The reported melting point is 92-93°C.[16]

Structure Elucidation

The confirmation of the molecular structure of the synthesized product is achieved through a combination of spectroscopic methods.[17][18] The primary techniques employed are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[17][18][19]

Caption: A multi-technique approach for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[18][19]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms.

-

Aromatic Protons (acetophenone ring): Two doublets are expected in the range of δ 7.9-8.0 ppm and δ 6.9-7.0 ppm. These correspond to the protons ortho and meta to the acetyl group, respectively, exhibiting a characteristic AA'BB' splitting pattern.

-

Aromatic Protons (benzyl ring): A multiplet corresponding to the five protons of the benzyl group is expected between δ 7.3-7.5 ppm.

-

Methylene Protons (-O-CH₂-): A sharp singlet for the two benzylic protons should appear around δ 5.1 ppm. Its integration value of 2H is a key identifier.

-

Methyl Protons (-C(O)-CH₃): A singlet corresponding to the three methyl protons of the acetyl group is expected in the upfield region, around δ 2.5 ppm.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

-

Carbonyl Carbon: The ketone carbonyl carbon will show a characteristic signal in the downfield region, typically around δ 196-198 ppm.

-

Aromatic Carbons: Multiple signals will be present in the δ 114-163 ppm range, corresponding to the various aromatic carbons.

-

Methylene Carbon (-O-CH₂-): The benzylic carbon signal is expected around δ 70 ppm.

-

Methyl Carbon (-C(O)-CH₃): The acetyl methyl carbon will appear in the upfield region, around δ 26 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[20]

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3050-3030 | Aromatic C-H | Stretch |

| ~2950-2850 | Aliphatic C-H (CH₃, CH₂) | Stretch |

| ~1680 | Aromatic Ketone (C=O) | Stretch (Strong) |

| ~1600, ~1580, ~1500 | Aromatic C=C | Stretch |

| ~1250, ~1050 | Aryl-Alkyl Ether (C-O-C) | Asymmetric & Symmetric Stretch |

The presence of a strong absorption band around 1680 cm⁻¹ is definitive proof of the conjugated ketone, while the C-O-C stretching bands confirm the ether linkage.[20]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.[20][21]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 226, corresponding to the molecular weight of C₁₅H₁₄O₂.[10]

-

Key Fragmentation Pathways:

-

Alpha Cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring can produce an acetyl cation (CH₃CO⁺) at m/z 43.[21]

-

Acylium Ion Formation: Cleavage of the methyl group from the molecular ion can form a large fragment at m/z 211. A more dominant fragmentation is the cleavage of the bond between the carbonyl carbon and the phenyl ring, leading to a benzoyl-type cation at m/z 121 (C₆H₅OCH₂C₆H₄CO⁺) is not the primary fragmentation. The most common fragmentation for acetophenones is the loss of the methyl group to form an acylium ion. However, in this case, the benzyloxy-substituted acylium ion (C₆H₅CH₂OC₆H₄CO⁺) would be at m/z 211.

-

Benzyl/Tropylium Cation: A very prominent peak is expected at m/z 91, corresponding to the cleavage of the ether bond to form the stable benzyl cation (C₆H₅CH₂⁺), which often rearranges to the even more stable tropylium ion (C₇H₇⁺).

-

Phenoxy-type Fragments: Loss of the benzyl group can lead to a fragment at m/z 135, corresponding to the 4-hydroxyacetophenone radical cation.

-

The observation of the molecular ion at m/z 226, along with characteristic fragments at m/z 91 and 43, provides strong evidence for the assigned structure.[21][22]

Conclusion

This compound is a valuable chemical intermediate whose properties and synthesis are well-established. The Williamson ether synthesis provides a reliable and straightforward route for its preparation from readily available starting materials. The structural identity of the compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS spectroscopic techniques. This guide provides the necessary technical framework and foundational data for researchers to confidently synthesize, characterize, and utilize this important molecule in their scientific endeavors.

References

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Synthesis of 4'-benzyloxy-2-bromoacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]

-

4'-Benzyloxy-2'-hydroxyacetophenone. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). gsrs. Retrieved from [Link]

-

Synthesis of 4'-(Benzyloxy)-acetophenone. (n.d.). PrepChem.com. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

Understand mass Spectrometry Fragmentation of Acetophenone. (n.d.). StudyRaid. Retrieved from [Link]

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved from [Link]

-

Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016, December 20). ResearchGate. Retrieved from [Link]

-

Structure Elucidation Definition - Organic Chemistry II Key Term. (n.d.). Fiveable. Retrieved from [Link]

-

This compound. (n.d.). Suzhou Senfeida Chemical Co., Ltd. Retrieved from [Link]

-

1-[4-(benzyloxy)phenyl]ethanone. (2024, April 9). ChemBK. Retrieved from [Link]

-

Structure Elucidation in Organic Chemistry. (2016, January 15). Wiley Analytical Science. Retrieved from [Link]

-

Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. (2011, January 12). MSU chemistry. Retrieved from [Link]

-

Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. (2021, February 13). YouTube. Retrieved from [Link]

-

Mass spectra of acetophenone in the molecular ion region. (n.d.). ResearchGate. Retrieved from [Link]

-

Attempted Synthesis of 4'-Hydroxyacetophenone-1H-benzotriazole by Benzyne-Azide Click Chemistry. (n.d.). NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship. Retrieved from [Link]

- Process for producing 4-hydroxyacetophenone. (1986, January 8). Patent 0167286.

- EP0167286A1 - Process for producing 4-hydroxyacetophenone. (n.d.). Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | High-Purity Research Chemical [benchchem.com]

- 3. sfdchem.com [sfdchem.com]

- 4. This compound | 54696-05-8 [chemicalbook.com]

- 5. CAS 54696-05-8: 4-Benzyloxyacetophenone | CymitQuimica [cymitquimica.com]

- 6. 4-Benzyloxyacetophenone | LGC Standards [lgcstandards.com]

- 7. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. parchem.com [parchem.com]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. chembk.com [chembk.com]

- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. prepchem.com [prepchem.com]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 20. fiveable.me [fiveable.me]

- 21. app.studyraid.com [app.studyraid.com]

- 22. m.youtube.com [m.youtube.com]

Technical Guide to the Safe Handling of 4'-Benzyloxyacetophenone (CAS 54696-05-8): A Researcher's Companion

Abstract

4'-Benzyloxyacetophenone (CAS: 54696-05-8) is a versatile ketone intermediate widely utilized in the synthesis of pharmaceutical compounds and other fine chemicals.[1][2][3] Its molecular structure lends itself to various organic reactions, making it a valuable building block for drug development professionals.[2] This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound. A critical analysis of available safety data reveals a significant gap in human toxicological information, contrasted with a clearly defined and potent ecological hazard, specifically high toxicity to aquatic life.[4][5] Therefore, this document is structured to guide researchers and scientists in adopting a risk mitigation strategy grounded in the principle of "assumed hazard" for personal exposure, while implementing stringent controls to prevent environmental release.

Compound Identification and Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount for safe handling and experimental design. This compound is an aromatic ketone that typically appears as a white to off-white or pale cream solid in powder or crystalline form.[3][6][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54696-05-8 | [5][6][8] |

| Molecular Formula | C₁₅H₁₄O₂ | [6][7][8] |

| Molecular Weight | 226.27 g/mol | [5][7][9] |

| Appearance | White to pale cream crystalline powder | [3][6][7] |

| Melting Point | 91-94 °C | [7][10] |

| Boiling Point | 378.6 ± 17.0 °C (Predicted) | [7][10] |

| Density | 1.100 ± 0.06 g/cm³ (Predicted) | [7][10] |

| Flash Point | 172.3 °C | [10] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol.[3][7] Limited solubility in water.[2] |

Hazard Analysis and Risk Assessment

The primary challenge in developing a safety protocol for this compound is the disparity in available data. While its environmental hazards are documented, comprehensive human toxicology data is largely absent.[4]

GHS Classification and Primary Hazards

The most consistently reported hazard classification for this compound relates to its environmental impact.

-

Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1. [5]

-

Hazard Statement H400: Very toxic to aquatic life. [5]

This classification necessitates stringent controls to prevent the compound from entering drains, sewers, or waterways.[6] Some suppliers also label it as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S.".[6]

While no harmonized GHS classification for human health effects is consistently available, some safety data sheets suggest it may be an irritant to mucous membranes and the upper respiratory tract and potentially harmful by ingestion and inhalation.[4] However, a prevailing assessment is that the toxicological properties have not been fully investigated.[4]

The Principle of Assumed Hazard: A Causality-Based Approach

For a research and development audience, the absence of data is, in itself, a critical data point. When comprehensive toxicological information is not available, the most responsible course of action is to apply the Principle of Assumed Hazard . This principle dictates that the substance should be handled with controls appropriate for a compound of unknown but potential toxicity. The rationale is to preemptively mitigate risks that have not yet been quantified. This approach forms the foundation of a self-validating safety system, ensuring that protocols are robust enough to protect personnel even from uncharacterised threats.

Caption: Risk assessment workflow for compounds with incomplete data.

Risk Mitigation and Safe Handling Protocols

Based on the principle of assumed hazard and the known environmental toxicity, the following multi-layered control strategy is required.

Engineering Controls

The primary engineering control is to minimize inhalation exposure and contain the solid material.

-

Ventilation: Always handle this compound in a well-ventilated area.[6] For all procedures involving weighing, transferring, or creating solutions, a certified chemical fume hood is mandatory.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential to prevent dermal, ocular, and respiratory exposure.

-

Eye Protection: Wear chemical safety glasses with side shields or goggles conforming to EN166 or equivalent standards.[11]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[4][11] Inspect gloves prior to use and change them frequently, especially if contact is suspected.

-

Body Protection: Wear a standard laboratory coat.[4] For tasks with a higher risk of spills or dust generation, consider additional protective clothing.

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[8][11] If handling large quantities or if dust generation is unavoidable outside of a fume hood, a particulate respirator is recommended.[6]

Standard Operating Procedure for Handling

-

Preparation: Designate a specific area within a chemical fume hood for handling. Ensure all necessary equipment, including spill cleanup materials, is readily available.

-

Pre-Use Inspection: Visually inspect the container for any damage or leaks.

-

Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper on a tray) inside the fume hood to contain any minor spills. Use non-sparking tools.[5]

-

Solution Preparation: Add the solid slowly to the solvent to avoid splashing.

-

Post-Handling: Keep containers securely sealed when not in use.[6] Decontaminate all surfaces and equipment after use.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory area.[6]

Emergency Response and First Aid

Prompt and correct action during an emergency is critical.

First-Aid Measures

The following procedures should be followed in the event of an exposure. In all cases of doubt or if symptoms persist, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][8] Seek medical attention.[6]

-

Skin Contact: Remove all contaminated clothing.[12] Wash the affected area immediately with plenty of soap and running water.[6] If irritation develops or persists, seek medical attention.[6]

-

Inhalation: Move the affected person to fresh air.[6][8] If breathing is difficult or symptoms occur, seek medical attention.[8]

-

Ingestion: Rinse the mouth with water and then drink plenty of water.[8] Do not induce vomiting. Seek medical attention.[8]

Fire-Fighting Strategy

While the material is not considered a significant fire risk, containers may burn.[6]

-

Suitable Extinguishing Media: There are no restrictions on the type of extinguisher; use media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical, or foam.[6][13]

-

Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[8][11]

-

Protective Equipment: In the event of a fire, firefighters should wear self-contained breathing apparatus and full protective gloves.[6]

Accidental Release and Spill Containment

Due to the high aquatic toxicity, preventing environmental release is the top priority.

Caption: Step-by-step protocol for accidental spill response.

Detailed Spill Cleanup Protocol:

-

Evacuate and Secure: Clear the area of all non-essential personnel.[6]

-

Protect Yourself: Don the appropriate PPE as described in Section 3.2.

-

Prevent Spread: Most critically, prevent the spillage from entering drains, sewers, or any water courses.[6]

-

Clean Up: Use dry cleanup procedures.[6] Carefully sweep or shovel the solid material.[6][11] Avoid actions that generate dust.[6]

-

Collect: Place the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal.[6]

-

Decontaminate: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste and contaminated materials in accordance with local, state, and federal regulations for environmentally hazardous substances.

Storage and Disposal

Chemical Storage

Proper storage is essential for maintaining chemical integrity and safety.

-

Store away from incompatible materials and foodstuff containers.[6]

-

Protect containers from physical damage and check regularly for leaks.[6]

Waste Disposal

All waste containing this compound must be treated as environmentally hazardous.

-

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[5]

-

Do not allow the material to be released into the environment.[5]

Conclusion: A Summary of Best Practices

The safe use of this compound in a research setting hinges on a dual approach. Firstly, strict adherence to protocols that prevent environmental release is non-negotiable due to its confirmed high aquatic toxicity. Secondly, the significant lack of human toxicological data mandates the adoption of the "Principle of Assumed Hazard," requiring the use of robust engineering controls and a comprehensive PPE regimen to protect laboratory personnel from unquantified risks. By integrating these principles, researchers can confidently utilize this valuable synthetic intermediate while upholding the highest standards of laboratory safety and environmental stewardship.

References

- Apollo Scientific. 4'-(Benzyloxy)

- Matrix Scientific.

- ChemicalBook. This compound Product Page.

- Thermo Fisher Scientific.

- ChemicalBook.

- Key Organics. 4'-(Benzyloxy)

- PubChem. 4'-Benzyloxy-2'-hydroxyacetophenone Compound Summary.

- Thermo Fisher Scientific.

- TCI Chemicals.

- ChemBK. 1-[4-(benzyloxy)phenyl]ethanone Physico-chemical Properties.

- Fisher Scientific.

- Chem-Impex. 4-Benzyloxyacetophenone Product Page.

- Pharmaffiliates. 4-Benzyloxyacetophenone Product Page.

- CymitQuimica. 4-Benzyloxyacetophenone Product Page.

- Suzhou Senfeida Chemical Co., Ltd. This compound Product Page.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 54696-05-8: 4-Benzyloxyacetophenone | CymitQuimica [cymitquimica.com]

- 3. sfdchem.com [sfdchem.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound | 54696-05-8 [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chembk.com [chembk.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to the Physical Properties of 4'-Benzyloxyacetophenone: Melting Point and Solubility Analysis

Introduction

4'-Benzyloxyacetophenone (CAS No: 54696-05-8; Molecular Formula: C₁₅H₁₄O₂) is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1][2] Its utility is noted in the preparation of inhibitors for various proteins, including hepatitis C virus polymerase and protein tyrosine phosphatase 1B.[1][2] For professionals in drug development and chemical research, a precise understanding of its physical properties is not merely academic; it is fundamental to process optimization, purification, formulation, and quality control.

This guide provides an in-depth analysis of two core physical properties of this compound: its melting point and solubility profile. Moving beyond a simple recitation of data, this document elucidates the theoretical principles behind these properties and presents robust, field-proven experimental protocols for their determination. The methodologies are designed to be self-validating, ensuring that researchers can confidently ascertain the purity and behavior of this compound in various laboratory settings.

Section 1: Physicochemical Profile of this compound

A compound's identity and purity are initially characterized by its fundamental physicochemical constants. Below is a summary of the key identifiers and reported physical properties for this compound.

| Property | Value | Source(s) |

| IUPAC Name | 1-[4-(benzyloxy)phenyl]ethan-1-one | [3] |

| CAS Number | 54696-05-8 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄O₂ | [1][3] |

| Molecular Weight | 226.27 g/mol | [1][4] |

| Appearance | White to pale cream crystals or powder | [2][3] |

| Melting Point | 91-94 °C | [1][2][4][5] |

| 90.5-96.5 °C | [3] | |

| Solubility | Water: Soluble¹ | [1][2][4] |

| DMSO: Sparingly Soluble | [1][2] | |

| Methanol: Slightly Soluble | [1][2] |

¹Note: The classification "soluble" in water, as reported by several suppliers, should be interpreted with caution. Given the compound's predominantly nonpolar structure, featuring two aromatic rings and a total of 15 carbons, its aqueous solubility is expected to be very low. This property should be empirically verified as outlined in Section 3.

Section 2: Melting Point Analysis

The melting point is one of the most critical and accessible indicators of a solid organic compound's purity. For a crystalline solid, the transition to a liquid phase occurs at a specific temperature when the thermal energy overcomes the crystal lattice forces.

Theoretical Background: The Scientific Rationale

A pure, crystalline compound typically exhibits a sharp, well-defined melting point, often spanning a narrow range of 0.5-1.0°C. The presence of even small amounts of miscible impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces, requiring less energy to break them apart. Consequently, impurities will cause both a depression of the melting point and a broadening of the melting range.[6] Therefore, observing a wide melting range (e.g., >2°C) for this compound is a strong indication of the presence of impurities. This principle is the cornerstone of using melting point determination as a quality control technique.

Experimental Protocol for Melting Point Determination

This protocol describes the capillary method, a universally accepted technique for accurate melting point determination.[7]

Principle: A small, packed sample in a glass capillary tube is heated at a controlled rate. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting range.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[8]

-

If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

-

Capillary Tube Loading:

-

Obtain a glass capillary tube sealed at one end.

-

Press the open end of the tube into the powdered sample, forcing a small amount of material into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[8] To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop.[8]

-

The final packed sample height should be 1-2 mm.[9] An excessive amount of sample can lead to an artificially broad melting range.[9]

-

-

Measurement using a Digital Melting Point Apparatus (e.g., DigiMelt, Mel-Temp):

-

Insert the packed capillary tube into the heating block of the apparatus.[6][8]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick run by heating at a rapid rate (10-20°C/minute) to find an approximate range.[6]

-

Accurate Determination: Cool the apparatus to at least 15-20°C below the approximate melting point.[6][8]

-

Set the heating rate to a slow, controlled ramp of 1-2°C per minute.[6] A fast heating rate is the most common source of error, as it does not allow for thermal equilibrium between the sample, thermometer, and heating block.

-

Observe the sample through the magnified viewfinder.

-

Record T1: The temperature at which the first drop of liquid appears.

-

Record T2: The temperature at which the last solid crystal melts, resulting in a completely transparent liquid.[8]

-

The melting point is reported as the range T1 - T2.

-

Workflow Visualization: Melting Point Determination

Caption: Workflow for accurate melting point determination by the capillary method.

Section 3: Solubility Profile

Solubility is a qualitative property that describes the ability of a solute to dissolve in a solvent to form a homogeneous solution. A compound's solubility profile across different solvents provides critical insights into its polarity and the presence of acidic or basic functional groups.

Theoretical Principles of Solubility

The guiding principle of solubility is "like dissolves like." Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound possesses a large, nonpolar framework (a phenyl ring, a benzyl group) and polar functional groups (a carbonyl and an ether linkage). This amphipathic nature suggests it will be most soluble in semi-polar to polar organic solvents and largely insoluble in the highly polar water.

For compounds with acidic or basic functional groups, solubility can be manipulated with pH. An acid-base reaction can convert an insoluble organic compound into a water-soluble salt.[10] Although this compound lacks strongly acidic or basic groups, testing its solubility in acidic and basic solutions is a standard procedure to confirm the absence of such functionalities.

Experimental Protocol for Qualitative Solubility Assessment

Principle: A small, fixed amount of the compound is mixed with a fixed volume of various solvents. The formation of a clear, homogeneous solution indicates solubility.

Methodology:

-

Preparation: Aliquot approximately 25 mg of this compound into several small, clean test tubes.[11]

-

Solvent Addition: To each tube, add 0.75-1.0 mL of a single solvent from the list below.[11][12] Add the solvent in portions, shaking vigorously after each addition.

-

Observation: After thorough mixing, allow the tube to stand and observe. A soluble result is a clear, homogeneous solution with no visible solid particles.

-

Systematic Testing Sequence:

-

Test 1: Water. Expected Result: Insoluble . This confirms the compound's nonpolar character.

-

Test 2: 5% Aqueous HCl. Expected Result: Insoluble . This indicates the absence of a basic functional group (like an amine) that would form a soluble hydrochloride salt.[12]

-

Test 3: 5% Aqueous NaOH. Expected Result: Insoluble . This indicates the absence of an acidic functional group (like a phenol or carboxylic acid) that would form a soluble sodium salt.[12]

-

Test 4: Ethanol. Expected Result: Soluble . Ethanol's polarity is intermediate, and it can engage in hydrogen bonding and van der Waals interactions.

-

Test 5: Acetone. Expected Result: Soluble . Acetone is a polar aprotic solvent capable of dissolving many organic compounds.

-

Test 6: Dimethyl Sulfoxide (DMSO). Expected Result: Soluble . Consistent with reports of at least "sparingly soluble."[1][2]

-

Workflow Visualization: Qualitative Solubility Testing

Sources

- 1. This compound | 54696-05-8 [chemicalbook.com]

- 2. sfdchem.com [sfdchem.com]

- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. parchem.com [parchem.com]

- 5. chembk.com [chembk.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

interpreting NMR and IR spectral data of 4'-Benzyloxyacetophenone

An In-Depth Technical Guide to the Spectroscopic Interpretation of 4'-Benzyloxyacetophenone

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmacologically significant molecules, including flavonoids and chalcones.[1] Its structural integrity is paramount for the successful synthesis of target compounds. This guide provides a comprehensive analysis of the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data of this compound. By elucidating the correlation between the molecular structure and its spectroscopic signatures, this document serves as a technical resource for researchers, scientists, and professionals in drug development to ensure the identity and purity of this key building block.

Introduction: The Molecular Blueprint

Spectroscopic analysis is fundamental to chemical characterization. It provides an empirical fingerprint of a molecule's structure, confirming the connectivity of atoms and the presence of specific functional groups. For a molecule like this compound, a combination of IR and NMR spectroscopy offers a complete and unambiguous structural determination. This guide will deconstruct the spectra, explaining the causality behind each signal and providing a self-validating framework for interpretation.

Below is the annotated structure of this compound, which will be referenced throughout this guide.

Caption: Molecular Structure of this compound.

Experimental Protocols & Workflow

Accurate spectral interpretation relies on high-quality data acquisition. The following outlines standard operating procedures for obtaining the necessary spectra.

Sample Preparation

-

NMR Spectroscopy : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

IR Spectroscopy : For solid samples, the KBr pellet method is common. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the neat solid.

Spectroscopic Workflow

The logical flow from sample to final structure confirmation is a critical, self-validating process.

Sources

fundamental reactivity of the ketone group in 4'-Benzyloxyacetophenone

An In-Depth Technical Guide to the Fundamental Reactivity of the Ketone Group in 4'-Benzyloxyacetophenone

Introduction: Situating this compound in Modern Synthesis

This compound is an aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and materials for photochemical applications.[1][2] Its structure features a classic acetophenone core, but with a significant modification: a benzyloxy group at the para position of the phenyl ring. This substituent does not merely add molecular weight; it fundamentally modulates the electronic environment of the entire molecule, thereby dictating the reactivity of the ketone functional group.

Understanding this reactivity is paramount for chemists aiming to utilize this compound as a building block. The benzyloxy group, acting as a robust protecting group for a phenol, is stable under many conditions yet can be readily cleaved by catalytic hydrogenation.[2] This dual nature—stability and selective lability—makes this compound a strategic choice in multi-step syntheses. This guide provides a detailed exploration of the core reactivity of its ketone group, moving beyond simple reaction lists to explain the causal electronic and steric factors that govern its behavior in key synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₂ | [3] |

| Molar Mass | 226.27 g/mol | [4] |

| Melting Point | 91-95 °C | [4][5] |

| Appearance | White to cream crystalline powder | [5] |

| IUPAC Name | 1-(4-(benzyloxy)phenyl)ethanone | [2] |

Pillar 1: The Electronic Landscape of the Ketone Carbonyl

The reactivity of any ketone is centered on the carbonyl group (C=O). This group is highly polarized due to the significant electronegativity difference between oxygen and carbon, rendering the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.[6][7] In this compound, this inherent electrophilicity is subtly but significantly influenced by the para-benzyloxy substituent.

Electronic Effects: A Balancing Act

The benzyloxy group exerts two opposing electronic effects on the aromatic ring, which in turn influence the ketone:

-

Inductive Effect (-I): The ether oxygen is more electronegative than the carbon of the phenyl ring it's attached to, leading to a slight withdrawal of electron density through the sigma bond.

-

Resonance Effect (+R): The lone pairs on the ether oxygen can be delocalized into the aromatic π-system. This donation of electron density is a much stronger effect than the inductive withdrawal.

This dominant +R effect enriches the phenyl ring with electron density. This electron density is further delocalized onto the carbonyl oxygen, which can be visualized through resonance structures. This delocalization slightly reduces the partial positive charge on the carbonyl carbon compared to unsubstituted acetophenone, thus making it marginally less electrophilic. However, it remains a highly reactive site for nucleophilic attack.[8][9]

Caption: Electronic effects influencing ketone reactivity.

Pillar 2: Key Transformations and Mechanistic Insights

The dual reactivity of this compound at the carbonyl carbon and the α-carbon allows for a diverse range of synthetic manipulations.

A. Reactions at the Carbonyl Carbon: Nucleophilic Addition

This is the most fundamental reaction of the ketone group. A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate, which is then typically protonated.[10][11]

Reduction of the ketone to a secondary alcohol is a common and highly efficient transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its selectivity; it will reduce aldehydes and ketones without affecting the aromatic rings or the benzyl ether.

Caption: Experimental workflow for ketone reduction.

Protocol 1: Reduction of this compound

-

Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0°C.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) in small portions over 15 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup: Carefully quench the reaction by slowly adding water, followed by 1M HCl to neutralize excess NaBH₄ and decompose the borate ester.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol. The product can be further purified by recrystallization or column chromatography.

B. Reactions at the α-Carbon: Enolate Chemistry

The methyl protons adjacent to the carbonyl group (α-protons) are acidic (pKa ≈ 19-20 for acetophenone) because the resulting conjugate base, the enolate, is stabilized by resonance.[12][13] This enolate is a potent carbon nucleophile, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position.[14]

Halogenation at the α-position is a foundational enolate reaction. The reaction can proceed under acidic or basic conditions. The following protocol uses elemental bromine in a chlorinated solvent, a common method for achieving selective mono-bromination.

Protocol 2: Synthesis of 4'-Benzyloxy-2-bromoacetophenone [15]

-

Setup: Dissolve this compound (55.0 g) in chloroform (500 ml) in a suitable flask with stirring.

-

Reagent Addition: At room temperature, add bromine (13.0 ml) dropwise over a period of 30 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction: Stir the mixture for an additional 10 minutes after the addition is complete.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with an aqueous solution of sodium sulfate, water, and finally, saturated saline.

-

Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the resulting solid from an acetone-diisopropyl ether solvent system to yield pure 4'-benzyloxy-2-bromoacetophenone (yield reported as 34.6%).[15]

Caption: Experimental workflow for α-bromination.

C. Oxidation: The Haloform Reaction

While ketones are generally resistant to oxidation, methyl ketones like this compound are a notable exception. They undergo the haloform reaction in the presence of a base and a halogen (e.g., Cl₂, Br₂, I₂).[16] The reaction proceeds via repeated α-halogenation under basic conditions to form a trihalomethyl ketone, which is then cleaved by nucleophilic attack of hydroxide to yield a carboxylate and a haloform (e.g., chloroform, bromoform).[17] This reaction provides a classical route to convert a methyl ketone into a carboxylic acid with one less carbon.

Protocol 3: Oxidation to 4-(Benzyloxy)benzoic Acid (Adapted from a general procedure for acetophenone[18])

-